3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid chemical properties
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid. As a member of the pyrimidinyl carboxy class of compounds, this molecule shares a core scaffold with biologically active agents, including commercial herbicides.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular structure, characterization, and utility as a synthetic building block. We will delve into detailed synthetic protocols, explore its reactivity profile, and contextualize its properties within the broader landscape of medicinal and agricultural chemistry.
Introduction and Nomenclature
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety linked via an ether bond to a 4,6-dimethoxypyrimidine ring. This structural arrangement is pivotal to its chemical behavior and biological activity.
It is crucial to address a point of potential confusion in nomenclature. While this guide focuses on the 3-oxy-benzoic acid isomer, the common name "Bispyribac" and its sodium salt are widely associated with the related 2,6-disubstituted analogue, 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, a well-documented post-emergence herbicide.[2][3][4] The principles of synthesis, reactivity, and biological mechanism discussed herein are often applicable across this class of molecules, but structural distinctions are critical. This guide will maintain a clear focus on the specified 3-isomer, drawing comparative data from related compounds where necessary to provide a complete scientific picture.
Core Chemical and Physical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of an acidic carboxylic group, an aromatic ring, and an electron-deficient, substituted pyrimidine ring gives this compound a unique profile.
Molecular Structure
The 2D structure of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is presented below.
Caption: 2D Chemical Structure of the title compound.
Physicochemical Data
| Property | Value (for Bispyribac-sodium) | Reference | Notes and Implications |
| Molecular Formula | C₁₃H₁₂N₂O₅ | [1][5] | (Value for the title 3-isomer) |
| Molecular Weight | 276.24 g/mol | [1][5] | (Value for the title 3-isomer) |
| Melting Point | 223-224 °C | [6] | High melting point suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding. |
| Water Solubility | 73.3 g/L (at 20 °C) | [6] | High solubility is characteristic of the sodium salt form. The free acid is expected to be less soluble in water. |
| pKa | 3.35 | [7] | Indicates a moderately strong carboxylic acid, which will be deprotonated at physiological pH. |
| LogP | -1.03 | [7] | The negative value indicates high hydrophilicity, consistent with the high water solubility of the sodium salt. |
Synthesis and Purification
The construction of the ether linkage between the benzoic acid and pyrimidine moieties is the key strategic step in synthesizing this molecule. The most logical and widely documented approach is a variation of the Williamson ether synthesis, a powerful method for forming C-O-C bonds.[8][9]
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis involves the reaction of a nucleophile (a deprotonated hydroxybenzoic acid) with an electrophilic pyrimidine ring. For the pyrimidine ring to be sufficiently reactive, it must contain a good leaving group at the 2-position, such as a halogen or a sulfonyl group. The reaction is conducted in the presence of a base to deprotonate the phenolic hydroxyl group, creating a more potent phenoxide nucleophile.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous compounds.[1][7]
Step 1: Ether Formation
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Rationale: To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the phenol to form the phenoxide, activating it for nucleophilic attack. The use of the methyl ester protects the carboxylic acid from acting as a competing nucleophile.
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Procedure: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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Rationale: Add 2-Chloro-4,6-dimethoxypyrimidine (1.1 eq) to the reaction mixture. A sulfonyl-substituted pyrimidine could also be used as they are excellent leaving groups.[1]
-
Procedure: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
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Rationale: The protective methyl ester is removed via base-catalyzed hydrolysis to reveal the desired carboxylic acid.
-
Procedure: Dissolve the crude ester intermediate in a mixture of THF/Methanol and water. Add an excess of sodium hydroxide (NaOH, 3-4 eq) and stir at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its three primary functional domains: the carboxylic acid, the ether linkage, and the dimethoxypyrimidine ring.
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Carboxylic Acid: This group undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using thionyl chloride, and amide formation with amines. It readily forms carboxylate salts with bases.
-
Ether Linkage: The aryl ether bond is generally stable. Cleavage requires harsh conditions (e.g., strong acids like HBr), which are not typical in biological or standard synthetic settings.
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Dimethoxypyrimidine Ring: This ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a stronger nucleophile displaces one of the methoxy groups, though this requires forcing conditions.[1] The ring itself is stable to moderate oxidative and reductive conditions.[1]
-
Stability: The compound is stable under normal storage conditions (room temperature, sealed from light and moisture). It is a weak acid and will react with strong bases.
Spectroscopic and Analytical Characterization
While specific spectral data is not published, the expected characteristics can be reliably predicted.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzoic acid ring (typically in the 7.0-8.2 ppm range), a singlet for the C5 proton on the pyrimidine ring (~6.0 ppm), and two singlets for the non-equivalent methoxy groups (~3.9-4.1 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).
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¹³C NMR: The spectrum would show 13 distinct carbon signals, including the carboxyl carbon (~170 ppm), carbons of the pyrimidine ring (with C2, C4, C6 being highly deshielded), carbons of the benzene ring, and the two methoxy carbons (~55 ppm).
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Mass Spectrometry: In ESI-negative mode, the primary ion observed would be the [M-H]⁻ ion at m/z 275.07. In positive mode, the [M+H]⁺ ion would be at m/z 277.08. Key fragmentation would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the ether bond.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C stretches for the ether and methoxy groups (~1250-1000 cm⁻¹), and C=C/C=N stretches from the aromatic and pyrimidine rings (~1600-1450 cm⁻¹).
Biological Context and Potential Applications
Herbicide Development
The core structure of this compound is found in herbicides that act by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals, making it an excellent target for selective herbicides.[1]
Caption: Mechanism of action via inhibition of the AHAS enzyme.
Scaffold for Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The structural features of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid make it an attractive starting point for library synthesis in drug discovery programs. Preliminary research into similar compounds suggests potential for developing agents that interact with various biological targets, opening avenues for anti-infective or anti-cancer therapies.[1] The molecule's synthetic tractability allows for systematic modification of the benzoic acid and pyrimidine rings to explore structure-activity relationships (SAR) against novel targets.
Conclusion
3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a compound with well-defined chemical properties rooted in its constituent functional groups. Its synthesis is readily achieved through standard organic chemistry methodologies, primarily nucleophilic aromatic substitution. While its direct application is less documented than its 2,6-disubstituted analogue, its structural framework is of significant interest in both agricultural science and medicinal chemistry. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and utilize this versatile molecule as a tool for developing new herbicides or as a scaffold in the pursuit of novel therapeutic agents.
References
- 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid - Benchchem.
- Bispyribac-sodium (Ref: KIH-2023) - AERU.
- 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)
- 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem.
- 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid - ChemBK.
- Bispyribac - AERU - University of Hertfordshire.
- Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem.
- 2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid - CymitQuimica.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts.
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